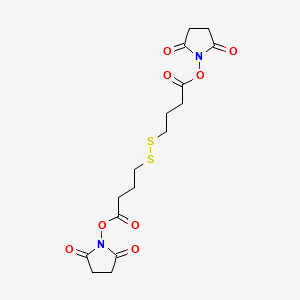

Bis-SS-C3-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate is a versatile small molecule scaffold used in various scientific and industrial applications. It is known for its unique structure, which includes two pyrrolidinone rings and a disulfide bond, making it a valuable compound in synthetic chemistry and bioconjugation processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate typically involves the reaction of N-hydroxysuccinimide with a disulfide-containing compound under mild conditions to preserve the integrity of the disulfide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a coupling agent like dicyclohexylcarbodiimide to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate involves large-scale activation of polyethylene glycol with N-hydroxysuccinimide and a coupling agent. The activated polyethylene glycol is then reacted with a disulfide-containing compound in a large reactor to produce the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the N-hydroxysuccinimide groups are replaced by nucleophiles such as amines or thiols.

Reduction Reactions: The disulfide bond in the compound can be reduced to form two thiol groups under reducing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary amines or thiols, and the reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.

Major Products Formed

Substitution Reactions: The major products are amide or thioester derivatives, depending on the nucleophile used.

Reduction Reactions: The major products are the corresponding thiol derivatives.

Applications De Recherche Scientifique

Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate involves the formation of reversible bonds between biological macromolecules and active small molecules. The N-hydroxysuccinimide groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions to release the conjugated molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

NHS-PEG2-SS-PEG2-NHS: This compound has a similar structure but with a longer polyethylene glycol chain.

NHS-PEG3-SS-PEG3-NHS: Another similar compound with an even longer polyethylene glycol chain.

NHS-PEG4-SS-PEG4-NHS: This compound contains the longest polyethylene glycol chain among the similar compounds.

Uniqueness

Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate is unique due to its specific combination of pyrrolidinone rings and a disulfide bond, which provides a balance of stability and reactivity, making it highly versatile for various applications in synthetic chemistry and bioconjugation .

Activité Biologique

Bis-SS-C3-NHS ester, with the CAS number 98604-88-7, is a cleavable linker used primarily in the synthesis of antibody-drug conjugates (ADCs). Its structure and properties make it a significant compound in bioconjugation chemistry, particularly in targeted cancer therapies. This article explores its biological activity, including its mechanism of action, applications in drug development, and relevant case studies.

- Molecular Formula : C₁₆H₂₀N₂O₈S₂

- Molecular Weight : 432.47 g/mol

- Structure : The compound features a disulfide bond that can be cleaved under reducing conditions, allowing for the release of the attached drug after cellular uptake.

This compound functions as a linker that connects cytotoxic drugs to antibodies. The mechanism involves:

- Conjugation : The NHS ester reacts with amino groups on the antibody to form stable amide bonds.

- Cleavage : Once internalized by target cells, the disulfide bond is cleaved in the reducing environment of the cytoplasm, releasing the cytotoxic agent specifically at the site of action.

Biological Activity

The biological activity of this compound is primarily evaluated through its effectiveness as a linker in ADCs. ADCs utilizing this compound have shown promising results in preclinical studies and clinical trials.

Table 1: Comparison of ADCs Using this compound

Research Findings

Recent studies have highlighted the advantages of using this compound in ADC formulations. For example:

- Enhanced Stability : ADCs incorporating this linker exhibit improved stability and reduced off-target toxicity due to the selective release mechanism.

- Improved Efficacy : In vitro studies demonstrated that ADCs using this compound show higher efficacy against cancer cell lines compared to those using traditional linkers such as maleimide .

Case Studies

- OBI-999 : This ADC targets HER2-positive cancers and utilizes this compound for drug conjugation. It has shown promising results in early-phase clinical trials with a favorable safety profile and significant tumor reduction in patients .

- Trastuzumab-MMAE : This well-studied ADC combines trastuzumab with MMAE via this compound. Clinical data indicate that patients receiving this treatment have better outcomes compared to conventional therapies, demonstrating the potential of this linker in enhancing therapeutic efficacy .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O8S2/c19-11-5-6-12(20)17(11)25-15(23)3-1-9-27-28-10-2-4-16(24)26-18-13(21)7-8-14(18)22/h1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGMACUPMXOQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.